molecular formula C7H9NO2S B1625632 Methyl 5-ethylthiazole-4-carboxylate CAS No. 81569-45-1

Methyl 5-ethylthiazole-4-carboxylate

Cat. No.: B1625632
CAS No.: 81569-45-1
M. Wt: 171.22 g/mol
InChI Key: UJWHTPUQSUHEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethylthiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with an ethyl group at position 5 and a methyl ester at position 4. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, widely studied for their biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The ethyl and ester substituents influence the compound’s electronic properties, solubility, and reactivity, making it a valuable scaffold for further functionalization .

Properties

CAS No.

81569-45-1

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 5-ethyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10-2)8-4-11-5/h4H,3H2,1-2H3

InChI Key

UJWHTPUQSUHEGZ-UHFFFAOYSA-N

SMILES

CCC1=C(N=CS1)C(=O)OC

Canonical SMILES

CCC1=C(N=CS1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Group Variations

The table below compares Methyl 5-ethylthiazole-4-carboxylate with structurally related thiazole esters and analogs, highlighting substituent positions, molecular weights, and key properties.

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Synthesis Method Key Properties/Applications
This compound 5-Ethyl, 4-COOCH₃ 185.23* Not provided Likely via cyclization or esterification Research intermediate; potential bioactivity
Ethyl 5-methylthiazole-4-carboxylate 5-Methyl, 4-COOCH₂CH₃ 171.22 61323-26-0 Alkylation of thiazole precursors Soluble in organic solvents; research use
Ethyl 4-methylthiazole-5-carboxylate 4-Methyl, 5-COOCH₂CH₃ 171.22 154203-99-3 Esterification of thiazole carboxylic acid Used in organic synthesis; high purity
Ethyl 5-aminothiazole-4-carboxylate 5-Amino, 4-COOCH₂CH₃ 172.21* Not provided Amination of halogenated thiazoles Intermediate for pharmaceuticals
Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate 3-Bromo, 5-CONH₂, 4-COOCH₃ 265.09 Not provided Sulfuric acid-mediated hydrolysis Bromine enhances electrophilicity

*Calculated based on molecular formula.

Key Observations:

  • Ester Group : Methyl esters (e.g., target compound) generally exhibit lower boiling points and higher volatility than ethyl esters (e.g., Ethyl 5-methylthiazole-4-carboxylate) .
  • Reactivity : Brominated analogs (e.g., Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate) are more reactive toward nucleophilic substitution, enabling further derivatization .

Physicochemical Properties

  • Solubility: Thiazole esters are typically soluble in polar aprotic solvents (e.g., DMSO, acetone) but less so in water. The ethyl substituent in the target compound may reduce aqueous solubility compared to methyl or amino derivatives .
  • Stability : Thiazoles are generally stable under ambient conditions but may degrade under strong acidic or oxidative environments. Brominated derivatives (e.g., ) are more sensitive to light and moisture.

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